REACTION_CXSMILES
|
[NH3:1].C(O)C.[O:5]1[CH:7]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[CH2:6]1>O>[OH:5][CH:7]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[CH2:6][NH2:1]
|
Name
|
|
Quantity
|
320 g
|
Type
|
reactant
|
Smiles
|
O1CC1CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
70 min |
Name
|
|
Type
|
product
|
Smiles
|
OC(CN)CCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 277.6 g | |
YIELD: PERCENTYIELD | 77.1% | |
YIELD: CALCULATEDPERCENTYIELD | 76.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |